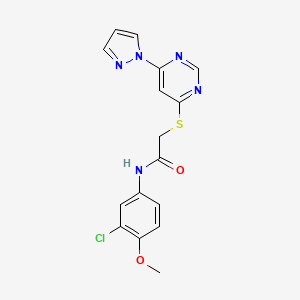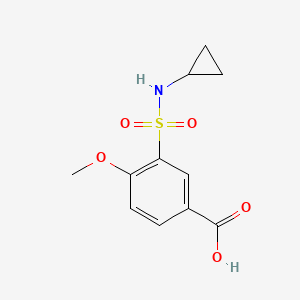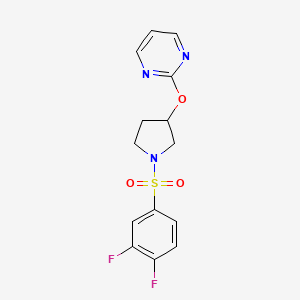
2-(2-(3-(4-(trifluorometoxi)fenil)-1,2,4-oxadiazol-5-il)-1H-pirrol-1-il)acetonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C15H9F3N4O2 and its molecular weight is 334.258. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dispositivos electrocrómicos
Descripción general: Los materiales electrocrómicos cambian sus colores de forma reversible al aplicar diferentes potenciales o al someterse a procesos redox. Estos materiales encuentran aplicaciones en espejos autooscurecedores, ventanas inteligentes y dispositivos de almacenamiento de energía .
Aplicación: El compuesto en cuestión se ha explorado como un material anódico prometedor para dispositivos electrocrómicos. Específicamente, se sintetizaron electroquímicamente tres poliditienílpirroles basados en 4-(trifluorometoxi)fenilo (PTTPP, P(TTPP-co-DTC) y P(TTPP-co-DTP)). Se caracterizaron sus comportamientos electrocrómicos y mostraron varios colores al reducirse y oxidarse. El electrodo PTTPP alcanzó la mayor eficiencia (η) a 1050 nm .
Síntesis de relajantes musculares
Descripción general: La estructura del compuesto incluye un grupo nitrilo, lo que lo hace útil en química sintética.
Aplicación: Sirve como intermedio en la preparación del relajante muscular papaverina .
Síntesis orgánica
Descripción general: El grupo trifluorometoxi aumenta la reactividad de los compuestos aromáticos, lo que los convierte en valiosos en la síntesis orgánica.
Aplicación: Los investigadores han empleado este compuesto en la síntesis de (Z)-3-(benzo[b]tiofen-2-il)-2-(3,4-dimetoxi)fenil)acrilonitrilo .
Derivados de ácido borónico
Descripción general: Los ácidos borónicos son compuestos versátiles que se utilizan en diversas reacciones químicas y como bloques de construcción en la síntesis orgánica.
Aplicación: El compuesto puede considerarse un derivado de ácido 4-(trifluorometoxi)fenilborónico. Los investigadores han explorado sus posibles aplicaciones en diversas transformaciones químicas .
Espectroelectroquímica
Descripción general: La espectroelectroquímica combina la espectroscopia y la electroquímica para estudiar las propiedades electrónicas de los materiales durante los procesos redox.
Aplicación: El comportamiento electrocrómico de este compuesto lo hace adecuado para investigaciones espectroelectroquímicas, proporcionando información sobre sus niveles de energía y sus propiedades ópticas .
Ciencia de los materiales
Descripción general: La ciencia de los materiales implica estudiar las propiedades, la estructura y las aplicaciones de los materiales.
Aplicación: Los investigadores pueden explorar las propiedades del compuesto, como su solubilidad, estabilidad y reactividad, para diseñar nuevos materiales para aplicaciones específicas .
Propiedades
IUPAC Name |
2-[2-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)23-11-5-3-10(4-6-11)13-20-14(24-21-13)12-2-1-8-22(12)9-7-19/h1-6,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOISPPWCWEXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2559714.png)
![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2559720.png)

![N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2559724.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate](/img/structure/B2559725.png)
![Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2559729.png)

![(2,5-dimethylfuran-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2559731.png)
![1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2559732.png)
![N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide](/img/structure/B2559733.png)
![2-(ethylsulfanyl)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559736.png)

